(S)-tert-Butyl 2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, an indole moiety, and a fluoro substituent. This compound is of interest in various fields of scientific research due to its unique structural characteristics and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate typically involves several key steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Construction of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Coupling of the Indole and Pyrrolidine Units: The indole and pyrrolidine units can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the fluoro substituent or the pyrrolidine ring using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced fluoro or pyrrolidine derivatives.
Substitution: Substituted indole or pyrrolidine derivatives.
Scientific Research Applications
(S)-tert-Butyl 2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of novel materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 2-((1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate: Lacks the fluoro substituent.
(S)-tert-Butyl 2-((6-chloro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate: Contains a chloro substituent instead of a fluoro group.
(S)-tert-Butyl 2-((6-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate: Contains a bromo substituent instead of a fluoro group.
Uniqueness
The presence of the fluoro substituent in (S)-tert-Butyl 2-((6-fluoro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different halogen substituents.
Properties
IUPAC Name |
tert-butyl (2S)-2-[(6-fluoro-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2/c1-18(2,3)23-17(22)21-8-4-5-14(21)9-12-11-20-16-10-13(19)6-7-15(12)16/h6-7,10-11,14,20H,4-5,8-9H2,1-3H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWHAXJFYQCXLB-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC2=CNC3=C2C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CC2=CNC3=C2C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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